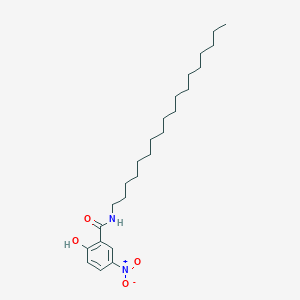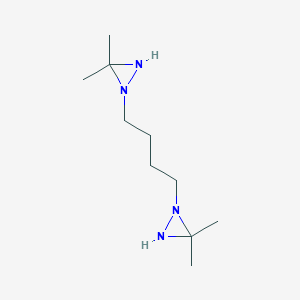![molecular formula C16H21N3OS2 B12485567 N-benzyl-2-({4-methyl-5-[2-(methylsulfanyl)ethyl]-1H-imidazol-2-yl}sulfanyl)acetamide](/img/structure/B12485567.png)
N-benzyl-2-({4-methyl-5-[2-(methylsulfanyl)ethyl]-1H-imidazol-2-yl}sulfanyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-benzyl-2-({4-methyl-5-[2-(methylsulfanyl)ethyl]-1H-imidazol-2-yl}sulfanyl)acetamide is a complex organic compound that features a benzyl group, an imidazole ring, and a sulfanylacetamide moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-benzyl-2-({4-methyl-5-[2-(methylsulfanyl)ethyl]-1H-imidazol-2-yl}sulfanyl)acetamide typically involves multi-step organic reactions. One common method starts with the preparation of the imidazole ring, which can be synthesized from 1,2-diketones and ammonium acetate under microwave-assisted conditions . The imidazole derivative is then reacted with benzyl chloride in the presence of a base to introduce the benzyl group. Finally, the sulfanylacetamide moiety is introduced through a nucleophilic substitution reaction with an appropriate thiol reagent .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control of reaction conditions and the use of green chemistry principles to reduce the use of hazardous reagents and solvents .
Análisis De Reacciones Químicas
Types of Reactions
N-benzyl-2-({4-methyl-5-[2-(methylsulfanyl)ethyl]-1H-imidazol-2-yl}sulfanyl)acetamide can undergo various chemical reactions, including:
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Catalytic hydrogenation using palladium on carbon
Substitution: Benzyl chloride, thiol reagents
Major Products
Oxidation: Sulfoxide, sulfone derivatives
Reduction: Saturated imidazoline derivatives
Substitution: Various benzyl-substituted derivatives
Aplicaciones Científicas De Investigación
N-benzyl-2-({4-methyl-5-[2-(methylsulfanyl)ethyl]-1H-imidazol-2-yl}sulfanyl)acetamide has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of N-benzyl-2-({4-methyl-5-[2-(methylsulfanyl)ethyl]-1H-imidazol-2-yl}sulfanyl)acetamide involves its interaction with molecular targets such as enzymes or receptors. The imidazole ring can coordinate with metal ions, potentially inhibiting metalloenzymes . The sulfanyl group can form disulfide bonds with cysteine residues in proteins, affecting their function . These interactions can modulate various biological pathways, leading to the compound’s observed effects .
Comparación Con Compuestos Similares
Similar Compounds
N-benzyl-2-(imidazol-2-yl)acetamide:
N-benzyl-2-(4-methylimidazol-2-yl)acetamide: Similar structure but without the sulfanyl group, leading to different chemical properties.
N-benzyl-2-(5-methylimidazol-2-yl)acetamide: Another structural isomer with different reactivity and applications.
Uniqueness
N-benzyl-2-({4-methyl-5-[2-(methylsulfanyl)ethyl]-1H-imidazol-2-yl}sulfanyl)acetamide is unique due to the presence of both the sulfanyl and benzyl groups, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups makes it a versatile compound for various applications in research and industry .
Propiedades
Fórmula molecular |
C16H21N3OS2 |
|---|---|
Peso molecular |
335.5 g/mol |
Nombre IUPAC |
N-benzyl-2-[[5-methyl-4-(2-methylsulfanylethyl)-1H-imidazol-2-yl]sulfanyl]acetamide |
InChI |
InChI=1S/C16H21N3OS2/c1-12-14(8-9-21-2)19-16(18-12)22-11-15(20)17-10-13-6-4-3-5-7-13/h3-7H,8-11H2,1-2H3,(H,17,20)(H,18,19) |
Clave InChI |
ATMJENWKEPXFCK-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(N=C(N1)SCC(=O)NCC2=CC=CC=C2)CCSC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-{4-[(4-chlorobenzyl)oxy]phenyl}-1-(3,4-dimethylphenyl)-3-methyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine](/img/structure/B12485487.png)
![N-(1,3-benzodioxol-5-yl)-2-{[6-methyl-2-(propan-2-yl)pyrimidin-4-yl]sulfanyl}acetamide](/img/structure/B12485489.png)

![Methyl 4-(4-ethylpiperazin-1-yl)-3-[(4-fluorobenzoyl)amino]benzoate](/img/structure/B12485506.png)
![4-methyl-N-[2-(prop-2-en-1-ylcarbamoyl)phenyl]-3-(pyrrolidin-1-ylsulfonyl)benzamide](/img/structure/B12485507.png)

![1-{4-[(2-chlorobenzyl)oxy]phenyl}-N-(4-methoxybenzyl)methanamine](/img/structure/B12485515.png)
![methyl 4-{[7-hydroxy-8-{[4-(2-hydroxyethyl)piperazin-1-yl]methyl}-4-oxo-2-(trifluoromethyl)-4H-chromen-3-yl]oxy}benzoate](/img/structure/B12485520.png)
![3-(3,4-dimethoxyphenyl)-5-({[4-methyl-5-(5,6,7,8-tetrahydronaphthalen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}methyl)-1,2,4-oxadiazole](/img/structure/B12485524.png)
![N-[2-(azepan-1-ylcarbonyl)phenyl]-N~2~-(2,4-dimethylphenyl)-N~2~-(methylsulfonyl)glycinamide](/img/structure/B12485530.png)
![1-[2-(4-benzyl-2,2-dimethyltetrahydro-2H-pyran-4-yl)ethyl]-4-methylpiperazine](/img/structure/B12485538.png)
![Methyl 5-({2-[(2-fluorobenzyl)oxy]-3-methoxybenzyl}amino)-2-(morpholin-4-yl)benzoate](/img/structure/B12485555.png)
![1-[(4-Sulfamoylphenyl)carbamoyl]propyl 2-(phenylformamido)pentanoate](/img/structure/B12485557.png)
![5-bromo-N-{[2-(piperidin-1-yl)-5-(trifluoromethyl)phenyl]carbamothioyl}naphthalene-1-carboxamide](/img/structure/B12485561.png)
